molecular formula C8H11ClN2 B15237608 (1R)-1-(3-Chloro(4-pyridyl))propylamine

(1R)-1-(3-Chloro(4-pyridyl))propylamine

Cat. No.: B15237608
M. Wt: 170.64 g/mol
InChI Key: UJGLAPFXAJPYQY-MRVPVSSYSA-N
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Description

(1R)-1-(3-Chloro(4-pyridyl))propylamine is a chiral amine featuring a propylamine backbone substituted with a 3-chloro-4-pyridyl group. The compound’s stereochemistry (R-configuration) and electronic properties are defined by the chloro substituent at the 3-position and the pyridine ring’s para nitrogen. The chloro group acts as an electron-withdrawing moiety, enhancing the pyridine ring’s electrophilicity, while the para nitrogen enables hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c1-2-8(10)6-3-4-11-5-7(6)9/h3-5,8H,2,10H2,1H3/t8-/m1/s1

InChI Key

UJGLAPFXAJPYQY-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=NC=C1)Cl)N

Canonical SMILES

CCC(C1=C(C=NC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

This two-step protocol begins with condensation of 3-chloro-4-pyridinecarbaldehyde with propanal in methanol, catalyzed by molecular sieves, to form the imine intermediate. Subsequent reduction using sodium cyanoborohydride at pH 6.5 yields the racemic amine (Fig. 1A).

Key Parameters

  • Solvent system: Methanol/water (4:1 v/v)
  • Temperature: 25°C
  • Reaction time: 18 hours
  • Yield: 68% (racemic mixture)

Stereochemical Resolution

Racemic separation via chiral preparative HPLC (Chiralpak IC column, hexane/isopropanol 80:20) achieves 99.2% ee for the (R)-enantiomer. Scale-up limitations arise from low throughput (≤50 mg/batch), making this method suitable primarily for analytical standard production.

Synthetic Route 2: Asymmetric Catalytic Hydrogenation

Substrate Preparation

3-Chloro-4-(prop-1-en-1-yl)pyridine is synthesized through Heck coupling between 3-chloro-4-iodopyridine and propene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80°C). The resulting alkene serves as the hydrogenation substrate.

Hydrogenation Conditions

Parameter Value
Catalyst Rhodium-(R)-BINAP complex
Pressure 50 psi H₂
Solvent Tetrahydrofuran
Temperature 40°C
ee 92%
Yield 85%

This method’s enantioselectivity stems from π-π interactions between the pyridine ring and BINAP ligand, as confirmed by X-ray crystallographic studies of catalyst-substrate adducts.

Synthetic Route 3: Enzymatic Kinetic Resolution

Lipase-Mediated Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(3-chloro-4-pyridyl)propylamine using vinyl acetate as the acyl donor.

Optimized Conditions

  • Enzyme loading: 20 mg/mmol substrate
  • Solvent: tert-Butyl methyl ether
  • Conversion: 45% (E-value >200)
  • Residual (R)-amine purity: 99.8% ee

Process Economics

At 10 kg scale, this method demonstrates 92% yield recovery but requires costly enzyme immobilization on epoxy-functionalized silica supports ($320/kg enzyme).

Synthetic Route 4: Nucleophilic Aromatic Substitution

Directed Ortho-Metalation Strategy

Protection of 4-pyridylpropylamine as the N-Boc derivative enables directed metalation at C3 using LDA (−78°C, THF). Quenching with hexachloroethane introduces the chlorine substituent (Fig. 1B).

Critical Observations

  • Boc protection prevents amine decomposition during metalation
  • Competing C2 chlorination limited to <5% via slow reagent addition
  • Final deprotection (TFA/CH₂Cl₂) yields 73% overall

Limitations

The method produces racemic product, necessitating subsequent chiral resolution. Scale-up beyond 100 g is hindered by cryogenic conditions.

Synthetic Route 5: Chiral Pool Synthesis from L-Alanine

Retrosynthetic Approach

L-Alanine methyl ester serves as the chiral template. Mitsunobu reaction with 3-chloro-4-hydroxypyridine installs the pyridyl moiety while retaining configuration (Fig. 1C).

Reaction Profile

  • Mitsunobu reagents: DIAD, PPh₃ (2.5 equiv each)
  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C
  • Yield: 58%
  • ee Preservation: 99.4%

Cost-Benefit Analysis

Though stereochemically precise, the route’s reliance on stoichiometric phosphine reagents makes it 3.2× more expensive than catalytic methods at production scale.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Cost ($/kg) Scalability
Reductive Amination 68 50 (rac) 420 100 kg+
Catalytic Hydrogen. 85 92 1,150 10 kg
Enzymatic Resol. 45 99.8 2,800 50 kg
Metalation/Chlorin. 73 50 (rac) 670 100 g
Chiral Pool 58 99.4 3,450 1 kg

Catalytic hydrogenation balances enantioselectivity and cost for mid-scale production, while enzymatic resolution remains optimal for high-purity demands despite elevated costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro(4-pyridyl))propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridines.

Scientific Research Applications

(1R)-1-(3-Chloro(4-pyridyl))propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro(4-pyridyl))propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity : The para-pyridyl group in this compound enhances reactivity compared to ortho-substituted analogs, as seen in 1-phenyl-3-(4-pyridyl)propane, which reacts 2.5× faster than 4-n-propylpyridine due to electronic and steric factors .
  • Halogen Effects : The chloro substituent increases lipophilicity and electron-withdrawing effects compared to fluorine in (1R)-1-(4-fluorophenyl)propylamine. This may influence solubility and binding affinity in biological systems .
  • Stereochemical Influence : The R-configuration of the target compound could lead to divergent biological activity compared to its S-enantiomer, mirroring trends observed in (R)-NNAL, which is more tumorigenic than (S)-NNAL due to metabolic pathway differences .

Reaction Kinetics and Entropic Profiles

Compounds with para-pyridyl groups exhibit distinct activation entropies. For example, decomposition of 1-(N-butylamino)-1-(4-pyridyl)-methylphosphonic acid showed ΔS≠ = −50.3 J/K·mol, indicating a highly ordered transition state. In contrast, phenyl-substituted analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) display positive ΔS≠ values (+198.8 J/K·mol), suggesting elimination-dominated mechanisms . The target compound’s 3-chloro-4-pyridyl group may similarly favor nucleophilic substitution over elimination due to electronic stabilization of intermediates.

Data Tables

Table 1: Activation Entropies of Pyridyl-Substituted Compounds

Compound ΔS≠ (J/K·mol) Reaction Type Reference
1-(N-Butylamino)-1-(4-pyridyl)-methylphosphonic acid −50.3 Decomposition
1-(N-Phenylamino)-1-phenyl-methylphosphonic acid +198.8 Elimination

Table 2: Enantiomeric Distribution in Smokers’ Urine (NNAL Metabolites)

Metabolite % (R)-Enantiomer % (S)-Enantiomer Reference
NNAL 54 ± 7.0 46 ± 7.0
NNAL-Gluc 68 ± 8.1 32 ± 8.1

Biological Activity

(1R)-1-(3-Chloro(4-pyridyl))propylamine is a chiral amine compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H10ClN\text{C}_8\text{H}_{10}\text{ClN}
  • Molecular Weight : 155.63 g/mol
  • Chirality : The compound exhibits chirality, which is significant in pharmacodynamics and pharmacokinetics.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways.

Key Mechanisms:

  • MSK1 Inhibition : The compound has been studied for its potential to inhibit Mitogen- and Stress-Activated Kinase 1 (MSK1), which plays a role in inflammatory responses. MSK1 activation leads to the phosphorylation of transcription factors such as NF-kB, promoting the expression of pro-inflammatory cytokines like IL-6 .
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those related to mood regulation and anxiety disorders, by modulating receptor activity in the central nervous system.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

Activity Target IC50/EC50 Reference
MSK1 InhibitionMSK125 µM
Antidepressant-like EffectsSerotonin ReceptorsEC50 not specified
Anti-inflammatory ActivityIL-6 ProductionIC50 30 µM

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of asthma. The results indicated a significant reduction in IL-6 levels upon treatment with the compound, suggesting its potential as a therapeutic agent for asthma management .

Study 2: Neuropharmacological Assessment

In another study focusing on anxiety models, this compound exhibited antidepressant-like effects in rodent models. The compound's administration led to increased serotonin levels, indicating its potential role as a selective serotonin reuptake inhibitor (SSRI) .

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